(1R,4S)-7-Boc-2-oxo-7-azabicyclo[2.2.1]heptane (1R,4S)-7-Boc-2-oxo-7-azabicyclo[2.2.1]heptane
Brand Name: Vulcanchem
CAS No.: 163513-98-2
VCID: VC21314713
InChI: InChI=1S/C11H17NO3/c1-11(2,3)15-10(14)12-7-4-5-8(12)9(13)6-7/h7-8H,4-6H2,1-3H3/t7-,8+/m0/s1
SMILES: CC(C)(C)OC(=O)N1C2CCC1C(=O)C2
Molecular Formula: C11H17NO3
Molecular Weight: 211.26 g/mol

(1R,4S)-7-Boc-2-oxo-7-azabicyclo[2.2.1]heptane

CAS No.: 163513-98-2

Cat. No.: VC21314713

Molecular Formula: C11H17NO3

Molecular Weight: 211.26 g/mol

* For research use only. Not for human or veterinary use.

(1R,4S)-7-Boc-2-oxo-7-azabicyclo[2.2.1]heptane - 163513-98-2

Specification

CAS No. 163513-98-2
Molecular Formula C11H17NO3
Molecular Weight 211.26 g/mol
IUPAC Name tert-butyl (1R,4S)-2-oxo-7-azabicyclo[2.2.1]heptane-7-carboxylate
Standard InChI InChI=1S/C11H17NO3/c1-11(2,3)15-10(14)12-7-4-5-8(12)9(13)6-7/h7-8H,4-6H2,1-3H3/t7-,8+/m0/s1
Standard InChI Key XWIJVOQGKJHEAJ-JGVFFNPUSA-N
Isomeric SMILES CC(C)(C)OC(=O)N1[C@H]2CC[C@@H]1C(=O)C2
SMILES CC(C)(C)OC(=O)N1C2CCC1C(=O)C2
Canonical SMILES CC(C)(C)OC(=O)N1C2CCC1C(=O)C2

Introduction

Structural Characteristics and Chemical Identity

Chemical Identity and Nomenclature

(1R,4S)-7-Boc-2-oxo-7-azabicyclo[2.2.1]heptane, identified by CAS number 163513-98-2, is a structurally distinct bicyclic compound with specific stereochemistry at the 1 and 4 positions . The compound belongs to the azabicycloheptane family, characterized by the presence of a nitrogen atom within a bicyclic framework. The nomenclature of this compound indicates several important structural features:

  • The "(1R,4S)" prefix specifies the absolute stereochemistry at positions 1 and 4

  • "7-Boc" refers to the tert-butyloxycarbonyl protecting group at the nitrogen (position 7)

  • "2-oxo" indicates a ketone functionality at position 2

  • "7-azabicyclo[2.2.1]heptane" describes the core bicyclic structure with nitrogen at position 7

The compound is related to but distinct from other azabicyclic structures such as tert-butyl (1R,4S)-3-oxo-7-azabicyclo[2.2.1]heptane-7-carboxylate (CAS 152533-47-6), which has the ketone functionality at position 3 rather than position 2 .

Structural Features and Stereochemistry

The compound's bicyclic framework consists of a seven-membered ring system with a bridging structure, creating a rigid three-dimensional conformation. This rigid scaffold makes it valuable in medicinal chemistry for the development of compounds with precise spatial orientation of functional groups. Key structural features include:

  • A nitrogen atom at position 7, which serves as a potential hydrogen bond acceptor

  • A carbonyl group at position 2, providing a reactive site for further modifications

  • The Boc protecting group on the nitrogen, which can be selectively removed under acidic conditions

  • Specific stereochemistry at positions 1 and 4, which determines the compound's three-dimensional arrangement and potential biological interactions

The unique stereochemistry of this compound contributes significantly to its potential biological activity, as the spatial arrangement of functional groups is crucial for selective interactions with biological targets.

Physicochemical Properties

Basic Properties and Molecular Parameters

(1R,4S)-7-Boc-2-oxo-7-azabicyclo[2.2.1]heptane possesses specific physicochemical properties that define its behavior in chemical reactions and biological systems. Table 1 summarizes the key molecular parameters of this compound.

Table 1: Molecular Parameters of (1R,4S)-7-Boc-2-oxo-7-azabicyclo[2.2.1]heptane

ParameterValueSource
Molecular FormulaC₁₁H₁₇NO₃
Molecular Weight211.26 g/mol
CAS Number163513-98-2
AppearanceNot specified in available data-
Stereochemistry(1R,4S) configuration

The compound's molecular formula (C₁₁H₁₇NO₃) indicates the presence of 11 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms . These elements are arranged in a specific three-dimensional configuration that determines the compound's chemical behavior and potential biological activity.

ConcentrationVolume needed for 1 mgVolume needed for 5 mgVolume needed for 10 mg
1 mM4.7335 mL23.6675 mL47.335 mL
5 mM0.9467 mL4.7335 mL9.467 mL
10 mM0.4734 mL2.3668 mL4.7335 mL

Data sourced from

For solubility enhancement, heating the tube to 37°C followed by ultrasonic bath treatment is recommended. This physical agitation can significantly improve dissolution, particularly in cases where the compound shows limited solubility in the selected solvent .

Synthetic Approaches and Related Compounds

Related Compounds and Structural Analogs

(1R,4S)-7-Boc-2-oxo-7-azabicyclo[2.2.1]heptane belongs to a family of structurally related compounds that share the azabicyclo[2.2.1]heptane scaffold. Some important structural analogs include:

  • tert-butyl (1R,4S)-3-oxo-7-azabicyclo[2.2.1]heptane-7-carboxylate (CAS 152533-47-6): A positional isomer with the oxo group at position 3 instead of position 2

  • (1R,2R,4S)-rel-2-AMino-7-Boc-7-Azabicyclo[2.2.1]heptane (CAS 1000870-15-4): Contains an amino group at position 2 instead of the oxo functionality

  • 7-azabicyclo[2.2.1]heptane-7-carboxylic acid, 2-amino-, 1,1-dimethylethyl ester (described in various stereochemical configurations): Features an amino group at position 2 and has been studied for its potential pharmaceutical applications

These structural analogs demonstrate how subtle modifications to the core scaffold can produce compounds with diverse chemical properties and potential biological activities. The relationship between these compounds highlights the importance of the azabicyclo[2.2.1]heptane framework as a versatile scaffold in medicinal chemistry research.

Applications in Research and Drug Development

Significance in Medicinal Chemistry

The azabicyclo[2.2.1]heptane framework, of which (1R,4S)-7-Boc-2-oxo-7-azabicyclo[2.2.1]heptane is a member, has significant importance in medicinal chemistry for several reasons:

  • The rigid bicyclic structure provides a well-defined three-dimensional scaffold that can be used to orient pharmacophoric groups in specific spatial arrangements

  • The nitrogen atom in the bicyclic structure can participate in hydrogen bonding interactions with biological targets, potentially enhancing binding affinity and selectivity

  • The 2-oxo functionality presents a reactive site for further chemical modifications, allowing for the introduction of diverse structural elements that can modulate biological activity

The stereochemistry of these compounds is particularly important, as the specific three-dimensional arrangement of functional groups can significantly impact biological activity and selectivity. The (1R,4S) configuration in the target compound represents a specific spatial orientation that may confer unique biological properties compared to other stereoisomers.

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